

Assessing QT prolongation risk of Alalevonadifloxacin versus moxifloxacin

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Compound of Interest		
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Assessing QT Prolongation Risk: Alalevonadifloxacin Versus Moxifloxacin

A Comparative Guide for Researchers and Drug Development Professionals

The potential for a new drug to prolong the QT interval of the electrocardiogram (ECG) is a critical safety concern in drug development, as it can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). Fluoroquinolone antibiotics have been particularly scrutinized for this adverse effect. This guide provides an objective comparison of the QT prolongation risk associated with **alalevonadifloxacin**, a novel fluoroquinolone, and moxifloxacin, a well-established fluoroquinolone known for its QT-prolonging effects and often used as a positive control in clinical trials.

Executive Summary

Clinical evidence from a thorough QT (TQT) study demonstrates that **alalevonadifloxacin**, at supratherapeutic doses, does not exert a clinically significant effect on the QTc interval.[1][2] In direct comparison, moxifloxacin consistently demonstrates measurable QTc prolongation, aligning with its known risk profile.[3][4][5][6][7][8][9][10] This suggests a more favorable cardiac safety profile for **alalevonadifloxacin** regarding arrhythmia risk.

Quantitative Data Comparison



The following table summarizes the key quantitative findings from a randomized, double-blind, placebo-controlled, crossover TQT study that directly compared the effects of **alalevonadifloxacin**'s active moiety, levonadifloxacin (administered as the prodrug WCK 2349), and moxifloxacin on the QTc interval in healthy adult volunteers.

Parameter	Alalevonadifloxaci n (WCK 2349) - Supratherapeutic Dose (2,600 mg)	Moxifloxacin - Therapeutic Dose (400 mg)	Placebo
Maximum Placebo- Corrected Change from Baseline in QTcF (ΔΔQTcF)	No significant effect observed[1][2]	> 5 ms (lower limit of 90% CI)[11]	N/A
Observed Mean Peak Plasma Concentration (Cmax)	43.3 μg/mL (Levonadifloxacin)[1] [2]	Not reported in this specific comparison, but used as an active control.	N/A
Effect on Heart Rate	Transient increase of up to 14.4 bpm[1][2]	A greater increase compared to levofloxacin was observed in one study. [6]	N/A
Relationship between Drug Concentration and ΔΔQTcF	No positive relationship observed[11]	A positive relationship exists; for every 1 µg/ml rise in concentration, a corresponding increase of 2.1-3.9 ms in the QTc interval has been estimated.[5]	N/A

QTcF: QT interval corrected for heart rate using the Fridericia formula.

Experimental Protocols



The data presented above was generated from a robust TQT study designed to meet regulatory standards for assessing the cardiac safety of a new chemical entity.

Study Design: A randomized, double-blind, placebo- and active-controlled, four-period crossover study was conducted in 48 healthy volunteers.[1][2] Each subject received single doses of:

- Supratherapeutic oral dose of WCK 2349 (2,600 mg), the prodrug of levonadifloxacin.
- Therapeutic oral dose of moxifloxacin (400 mg) as a positive control.
- Placebo.

ECG Monitoring:

- 12-lead ECGs were recorded at baseline (pre-dose) and at multiple time points post-dose
 (e.g., 0.5, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 5, 6, 12, 18, and 24 hours).[11]
- The primary endpoint was the time-matched, placebo-corrected change from baseline in the QTcF interval (ΔΔQTcF).

Pharmacokinetic Sampling:

- Blood samples were collected at various time points to determine the plasma concentrations
 of levonadifloxacin and to establish the pharmacokinetic profile.[1][2]
- This allowed for an analysis of the relationship between drug concentration and changes in the QTc interval.

Mechanism of QT Prolongation

The primary mechanism by which many drugs, including fluoroquinolones, prolong the QT interval is through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[9][12] This channel is crucial for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential.[12][13]

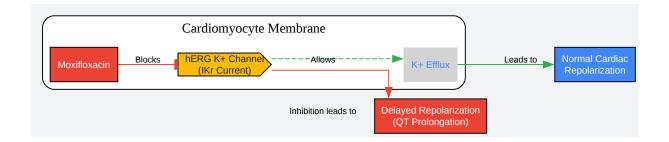
Moxifloxacin: It is well-established that moxifloxacin binds to the hERG channel, specifically at the Tyr652 residue in the S6 pore domain, inhibiting the IKr current.[3][5] This inhibition delays



cardiac repolarization, leading to a prolongation of the QT interval.[13]

Alalevonadifloxacin: The lack of a significant effect on the QTc interval, even at supratherapeutic concentrations, strongly suggests that **alalevonadifloxacin**'s active moiety, levonadifloxacin, does not significantly inhibit the hERG potassium channel.[1][2]

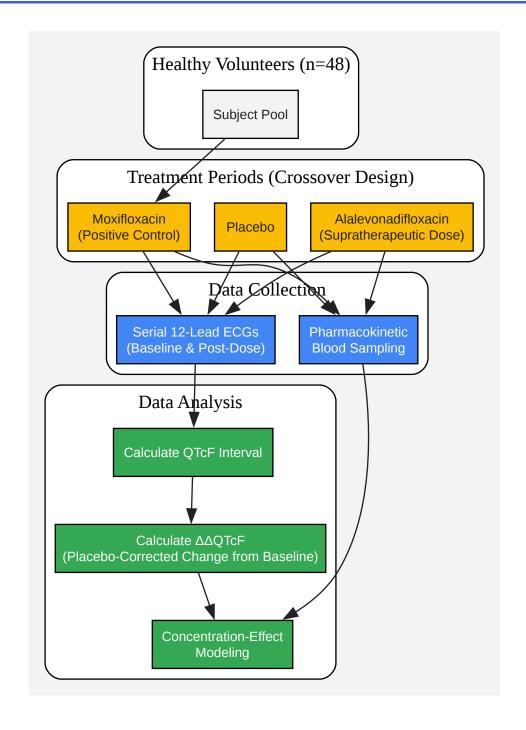
Visualizations



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Caption: Mechanism of Moxifloxacin-Induced QT Prolongation.





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Caption: Thorough QT (TQT) Study Experimental Workflow.

Conclusion

Based on the available head-to-head clinical trial data, **alalevonadifloxacin** demonstrates a significantly lower risk of QT prolongation compared to moxifloxacin. The absence of a clinically meaningful effect on the QTc interval, even at supratherapeutic doses, distinguishes



alalevonadifloxacin as a potentially safer alternative within the fluoroquinolone class with respect to drug-induced cardiac arrhythmias. This favorable cardiac safety profile is a significant advantage in the context of antibiotic stewardship and patient safety.

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